- 3-[4-(1-Aryl-1-hydroxyethyl)phenyl]imidazo[1,5-a]pyrazines as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 933671-86-4 (4-Bromo-3-ethoxybenzoic acid)

4-Bromo-3-ethoxybenzoic acid structure
Nom du produit:4-Bromo-3-ethoxybenzoic acid
Numéro CAS:933671-86-4
Le MF:C9H9BrO3
Mégawatts:245.069962263107
MDL:MFCD09753722
CID:2118538
PubChem ID:19754872
4-Bromo-3-ethoxybenzoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 4-bromo-3-ethoxyBenzoic acid
- 4-Bromo-3-ethoxy-benzoic acid
- KTBJPOSCZHJGRM-UHFFFAOYSA-N
- Benzoic acid, 4-bromo-3-ethoxy-
- AS03245
- 4-Bromo-3-ethoxybenzoic acid (ACI)
- DA-39883
- MFCD09753722
- SCHEMBL1932820
- CS-0190775
- D85821
- A1-04090
- WS-02278
- 933671-86-4
- 4-Bromo-3-ethoxybenzoic acid
-
- MDL: MFCD09753722
- Piscine à noyau: 1S/C9H9BrO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)
- La clé Inchi: KTBJPOSCZHJGRM-UHFFFAOYSA-N
- Sourire: BrC1=CC=C(C(=O)O)C=C1OCC
Propriétés calculées
- Qualité précise: 243.97351g/mol
- Masse isotopique unique: 243.97351g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 3
- Complexité: 184
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 46.5
4-Bromo-3-ethoxybenzoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B942413-100mg |
4-Bromo-3-ethoxybenzoic acid |
933671-86-4 | ≥95% | 100mg |
¥702.00 | 2022-09-29 | |
eNovation Chemicals LLC | Y1264017-100mg |
4-BROMO-3-ETHOXYBENZOIC ACID |
933671-86-4 | 98% | 100mg |
$160 | 2024-06-05 | |
1PlusChem | 1P01JX3F-5g |
4-BROMO-3-ETHOXYBENZOIC ACID |
933671-86-4 | 98% | 5g |
$1345.00 | 2024-04-20 | |
Aaron | AR01JXBR-250mg |
4-Bromo-3-ethoxybenzoic acid |
933671-86-4 | 98% | 250mg |
$183.00 | 2025-02-11 | |
A2B Chem LLC | BA08171-5g |
4-Bromo-3-ethoxybenzoic acid |
933671-86-4 | 97% | 5g |
$1409.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y1264017-100mg |
4-BROMO-3-ETHOXYBENZOIC ACID |
933671-86-4 | 98% | 100mg |
$155 | 2025-02-25 | |
eNovation Chemicals LLC | Y1264017-250mg |
4-BROMO-3-ETHOXYBENZOIC ACID |
933671-86-4 | 98% | 250mg |
$270 | 2024-06-05 | |
eNovation Chemicals LLC | Y1264017-5g |
4-BROMO-3-ETHOXYBENZOIC ACID |
933671-86-4 | 98% | 5g |
$1550 | 2024-06-05 | |
Aaron | AR01JXBR-2g |
4-BROMO-3-ETHOXYBENZOIC ACID |
933671-86-4 | 98% | 2g |
$865.00 | 2023-12-14 | |
1PlusChem | 1P01JX3F-100mg |
4-BROMO-3-ETHOXYBENZOIC ACID |
933671-86-4 | 98% | 100mg |
$110.00 | 2024-04-20 |
4-Bromo-3-ethoxybenzoic acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, 12 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
Référence
- Preparation of substituted triazolopyridines and antitumor agents, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
Référence
- Preparation of N-oxide pyrazolopyridines and related heterocycles as inhibitors of NLRP3 inflammasome, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Référence
- Imidazo[1,5-a]pyrazin-3-ylbenzamides as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 10 h, 20 °C
Référence
- Preparation of substituted N-(2-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl) amides for treating MTAP-deficient and/or MTA-accumulating diseases, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Référence
- Imidazo[1,5-a]pyrazines as Btk inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Référence
- BTK inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Référence
- Benzamide imidazopyrazine BTK inhibitors, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt
Référence
- Preparation of substituted triazolopyridines as Mps-1 kinase inhibitors for treating hyperproliferative disorders, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Référence
- Preparation of triazolopyridine derivatives for use as Mps-1 or TTK inhibitors, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran ; 2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Référence
- Preparation of aminoimidazopyrazine carboxamide derivatives as Bruton's Tyrosine Kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, 12 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Référence
- Tertiary alcohol imidazopyrazine btk inhibitors, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 2 h, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Référence
- Preparation of bicyclic heterocycles as Btk inhibitors for therapy, United States, , ,
4-Bromo-3-ethoxybenzoic acid Raw materials
4-Bromo-3-ethoxybenzoic acid Preparation Products
4-Bromo-3-ethoxybenzoic acid Littérature connexe
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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